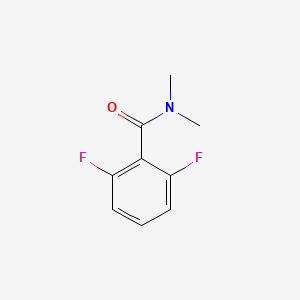

2,6-Difluoro-N,N-dimethylbenzamide

Descripción

Contextualization of Benzamide (B126) Derivatives in Synthetic Organic Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. The core benzamide structure is a versatile scaffold in organic synthesis and medicinal chemistry. These compounds are synthesized through various methods, with one of the most common being the acylation of an amine with a benzoyl derivative, such as benzoyl chloride.

The utility of the benzamide group is widespread. It is a key structural feature in numerous pharmaceuticals and agrochemicals. For instance, N,N-Dimethylbenzamide, the non-fluorinated analog of the title compound, has been investigated as a hydrotropic agent to improve the solubility of poorly water-soluble drugs and serves as a reagent in organic synthesis. sigmaaldrich.com The amide bond is fundamental in biological systems, and its presence in synthetic molecules can facilitate interactions with biological targets. The synthesis of N,N-dimethyl benzamides and related benzonitriles can be achieved through various transition metal-catalyzed protocols, highlighting the ongoing innovation in the synthesis of this important class of molecules. researchgate.net

Significance of Fluorine Substitution in Aromatic Amide Systems

Specifically, in aromatic amide systems, fluorine substitution can:

Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. This can prolong the biological half-life of a drug molecule.

Modulate Physicochemical Properties: Fluorination can alter a molecule's acidity (pKa), lipophilicity (logP), and conformation, which are critical parameters for its pharmacokinetic and pharmacodynamic profile.

Influence Binding Interactions: The highly polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with biological targets, potentially increasing binding affinity and selectivity.

Research Trajectories and Scope for 2,6-Difluoro-N,N-dimethylbenzamide

Direct and extensive research focusing solely on the biological activity or material properties of 2,6-Difluoro-N,N-dimethylbenzamide is not widely reported in publicly available literature. Its primary role in contemporary chemical research appears to be that of a specialized chemical intermediate or a building block for the synthesis of more complex molecules.

The likely synthetic pathway to 2,6-Difluoro-N,N-dimethylbenzamide involves the reaction of 2,6-difluorobenzoyl chloride with dimethylamine (B145610). The precursor, 2,6-difluorobenzoyl chloride, is a known reagent used in the synthesis of various compounds, including novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones and for Friedel-Crafts acylation reactions. sigmaaldrich.com

Given its structure, the research trajectories for 2,6-Difluoro-N,N-dimethylbenzamide can be inferred from the applications of related difluorinated benzamides, which are explored for their potential antiviral, anti-diabetic, anti-fungal, and anti-cancer properties. Therefore, 2,6-Difluoro-N,N-dimethylbenzamide represents a valuable starting material for creating libraries of new chemical entities for screening in drug discovery and agrochemical development. Its specific substitution pattern offers a unique combination of steric and electronic properties for researchers to exploit in the design of novel, high-performance molecules.

Data Tables

Table 1: Chemical Properties of 2,6-Difluoro-N,N-dimethylbenzamide

| Property | Value |

| CAS Number | 81652-57-5 fluorochem.co.uk |

| Molecular Formula | C₉H₉F₂NO |

| Molecular Weight | 185.17 g/mol fluorochem.co.uk |

| IUPAC Name | 2,6-difluoro-N,N-dimethylbenzamide fluorochem.co.uk |

| Canonical SMILES | CN(C)C(=O)C1=C(F)C=CC=C1F fluorochem.co.uk |

| InChI Key | ZJVFBWLHHOXGRO-UHFFFAOYSA-N fluorochem.co.uk |

Table 2: Properties of the Precursor 2,6-Difluorobenzoyl Chloride

| Property | Value |

| CAS Number | 18063-02-0 sigmaaldrich.com |

| Molecular Formula | C₇H₃ClF₂O sigmaaldrich.com |

| Molecular Weight | 176.55 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 72-77 °C / 13 mmHg sigmaaldrich.com |

| Density | 1.404 g/mL at 25 °C sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-difluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c1-12(2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVFBWLHHOXGRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609277 | |

| Record name | 2,6-Difluoro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81652-57-5 | |

| Record name | 2,6-Difluoro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Difluoro N,n Dimethylbenzamide

Established Synthetic Pathways

Established synthetic routes to 2,6-Difluoro-N,N-dimethylbenzamide primarily rely on the formation of the amide bond from readily available carboxylic acid derivatives, the transformation of nitrile precursors, or the ring-opening of heterocyclic compounds like isatoic anhydrides.

Amidation Routes from Carboxylic Acid Derivatives

A direct and widely utilized method for the synthesis of amides is the reaction of a carboxylic acid derivative, most commonly an acyl chloride, with an amine. In this pathway, 2,6-difluorobenzoic acid is first converted to its more reactive acid chloride, 2,6-difluorobenzoyl chloride. This activation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 2,6-difluorobenzoyl chloride is then treated with dimethylamine (B145610) ((CH₃)₂NH) to form the desired 2,6-Difluoro-N,N-dimethylbenzamide. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This method is efficient and proceeds under mild conditions, making it a common choice for both laboratory and industrial-scale synthesis.

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| 2,6-Difluorobenzoic acid | Thionyl chloride | - | 2,6-Difluorobenzoyl chloride |

| 2,6-Difluorobenzoyl chloride | Dimethylamine | Base (e.g., triethylamine) | 2,6-Difluoro-N,N-dimethylbenzamide |

Hydrolysis of Nitrile Precursors

Another established route involves a two-step sequence starting from 2,6-difluorobenzonitrile. The first step is the hydrolysis of the nitrile group to a primary amide, yielding 2,6-difluorobenzamide. This transformation can be achieved under acidic or basic conditions, often with the aid of a catalyst. For instance, non-catalytic hydrolysis in near-critical water has been reported as a green chemistry approach. google.com

The second step involves the N,N-dimethylation of the primary amide. This can be accomplished using various methylating agents, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a strong base like sodium hydride (NaH) to deprotonate the amide nitrogen.

| Starting Material | Step 1 Product | Step 2 Product |

| 2,6-Difluorobenzonitrile | 2,6-Difluorobenzamide | 2,6-Difluoro-N,N-dimethylbenzamide |

Amidation Reactions Employing Isatoic Anhydride (B1165640) Derivatives

Isatoic anhydrides are versatile intermediates in the synthesis of anthranilamides. The synthesis of a substituted isatoic anhydride, such as 6,8-difluoroisatoic anhydride, can be achieved through methods like the palladium-catalyzed carbonylation of o-iodoanilines or the oxidation of corresponding isatin (B1672199) derivatives. researchgate.net

The reaction of the appropriately substituted isatoic anhydride with dimethylamine leads to the formation of the corresponding N,N-dimethyl-2-aminobenzamide derivative. While this route directly yields an ortho-amino substituted product, it represents a valid pathway for structurally related compounds and could be adapted for the synthesis of the target molecule if the corresponding non-aminated precursor is used or if the amino group is subsequently removed. The reaction typically proceeds via nucleophilic attack of dimethylamine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation.

Advanced Synthetic Strategies and Catalytic Approaches

More recent and advanced methodologies focus on improving efficiency, atom economy, and environmental compatibility. These include catalytic systems that enable direct C-H activation or the use of multicomponent reactions to construct the target molecule in a single step.

Oxidative Amidation Systems

Oxidative amidation has emerged as a powerful tool for amide synthesis, directly coupling an aldehyde with an amine. In the context of 2,6-Difluoro-N,N-dimethylbenzamide synthesis, this would involve the reaction of 2,6-difluorobenzaldehyde (B1295200) with dimethylamine in the presence of an oxidant and a catalyst. Various catalytic systems, often based on transition metals like copper or ruthenium, have been developed for this transformation. google.com

These reactions typically proceed through the formation of a hemiaminal intermediate from the aldehyde and amine, which is then oxidized to the amide. This approach avoids the need to pre-activate the carboxylic acid, thus offering a more atom-economical pathway.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 2,6-Difluorobenzaldehyde | Dimethylamine | e.g., Copper salt + Oxidant | 2,6-Difluoro-N,N-dimethylbenzamide |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient route to complex molecules. The Ugi four-component reaction (U-4CR) is a well-known MCR that produces α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov

While the classical Ugi reaction does not directly yield 2,6-Difluoro-N,N-dimethylbenzamide, a modification of this reaction could be envisioned. For instance, by using 2,6-difluorobenzaldehyde, dimethylamine, a suitable carboxylic acid, and an isocyanide, a complex amide could be formed, which might then be further transformed to the target molecule. More direct MCR approaches for amide synthesis are also under development, offering potential future pathways for the efficient construction of 2,6-Difluoro-N,N-dimethylbenzamide.

Optimization of Reaction Conditions and Yield Enhancement in 2,6-Difluoro-N,N-dimethylbenzamide Synthesis

The synthesis of 2,6-Difluoro-N,N-dimethylbenzamide, typically achieved through the reaction of 2,6-difluorobenzoyl chloride with dimethylamine, is subject to optimization to maximize yield and purity. brainly.com Key parameters that are manipulated include reaction temperature, solvent, stoichiometry of reactants, and reaction time.

Key Optimization Parameters:

Temperature Control: The acylation of amines is often an exothermic process. The reaction is typically initiated at a reduced temperature (e.g., 0 °C) to control the rate of reaction and minimize the formation of byproducts. After the initial addition of reactants, the mixture is often allowed to warm to room temperature to ensure the reaction proceeds to completion.

Solvent Selection: The choice of solvent is crucial. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are commonly employed. These solvents are effective at dissolving the reactants without participating in the reaction.

Stoichiometry and Acid Scavenging: The reaction between an acyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct. brainly.com This acid can react with the dimethylamine starting material to form a non-nucleophilic ammonium (B1175870) salt, effectively halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to act as an acid scavenger. Alternatively, a two-fold excess of dimethylamine can be used, where one equivalent acts as the nucleophile and the second acts as the base.

Reaction Time: The optimal reaction time is determined by monitoring the consumption of the starting materials, often using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). While some reactions are complete within a few hours, others may be stirred overnight to ensure maximum conversion. scielo.br

The following table outlines typical variables considered during the optimization of this synthesis.

| Parameter | Condition | Purpose/Effect on Yield |

| Temperature | 0 °C to Room Temperature | Controls reaction exothermicity; minimizes side reactions. |

| Solvent | Aprotic (e.g., DCM, THF) | Dissolves reactants without interference. |

| Base (Acid Scavenger) | Triethylamine, Pyridine, or excess Dimethylamine | Neutralizes HCl byproduct, preventing reactant loss and maximizing product formation. |

| Reactant Ratio | 1:1.1 (Acyl Chloride:Amine) with a tertiary amine base | Ensures complete consumption of the limiting reagent. |

| Reaction Monitoring | TLC, GC-MS | Determines reaction completion, preventing unnecessarily long reaction times which could lead to product degradation. scielo.br |

Precursors and Building Blocks in the Synthesis of 2,6-Difluoro-N,N-dimethylbenzamide

The synthesis of 2,6-Difluoro-N,N-dimethylbenzamide relies on readily available and well-characterized precursors. The primary building blocks are a derivative of 2,6-difluorobenzoic acid and dimethylamine.

2,6-Difluorobenzoyl Chloride: This is the most common electrophilic precursor used for the amidation reaction. sigmaaldrich.com It is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution with amines. It is typically prepared from 2,6-difluorobenzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

2,6-Difluorobenzoic Acid: This carboxylic acid is the ultimate starting material for the benzamide's aromatic core. nih.govnih.gov It provides the 2,6-difluorophenyl moiety of the final product. While direct amidation of the carboxylic acid is possible using coupling agents, the conversion to the more reactive acyl chloride is often more efficient for simple amine additions. scispace.comdntb.gov.ua

Dimethylamine: This secondary amine serves as the nucleophile, providing the N,N-dimethylamino group. It is commercially available as a gas or as a solution in a solvent like water, ethanol, or THF.

The properties of these key precursors are summarized in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | CAS Number |

| 2,6-Difluorobenzoyl chloride | C₇H₃ClF₂O | 176.55 | Acylating Agent | 18063-02-0 |

| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | Starting Material | 385-00-2 |

| Dimethylamine | C₂H₇N | 45.08 | Nucleophile | 124-40-3 |

Spectroscopic and Structural Characterization of 2,6 Difluoro N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of 2,6-Difluoro-N,N-dimethylbenzamide, providing detailed information about the hydrogen, carbon, and fluorine nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2,6-Difluoro-N,N-dimethylbenzamide is expected to exhibit distinct signals corresponding to the aromatic protons and the N,N-dimethyl protons. The aromatic region would likely show a complex multiplet pattern due to proton-proton and proton-fluorine couplings. libretexts.org The protons on the benzene (B151609) ring (H-3, H-4, and H-5) would typically appear in the range of δ 6.9–7.5 ppm. chemicalbook.comchemicalbook.com The H-4 proton is expected to be a triplet coupled to H-3 and H-5, while the H-3 and H-5 protons would appear as a multiplet due to coupling with H-4 and the adjacent fluorine atoms.

A key feature is the signal from the N,N-dimethyl group. Due to the partial double bond character of the C-N amide bond, rotation is restricted, rendering the two methyl groups chemically non-equivalent. reddit.com This phenomenon leads to the appearance of two distinct singlets, typically observed around δ 2.9 and δ 3.1 ppm. rsc.org For the non-fluorinated analog, N,N-dimethylbenzamide, these signals are found at approximately δ 2.96 and δ 3.10 ppm. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for 2,6-Difluoro-N,N-dimethylbenzamide

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic H (H-3, H-5) | ~ 6.9 - 7.2 | Multiplet (m) |

| Aromatic H (H-4) | ~ 7.3 - 7.5 | Triplet of triplets (tt) |

| N-CH₃ (one methyl) | ~ 2.9 | Singlet (s) |

| N-CH₃ (other methyl) | ~ 3.1 | Singlet (s) |

Note: Values are estimations based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of δ 165–170 ppm. oregonstate.edu The carbons of the N,N-dimethyl groups, being non-equivalent due to restricted rotation, should appear as two distinct signals in the δ 35–40 ppm region. rsc.org

The aromatic carbons exhibit shifts influenced by the strongly electronegative fluorine substituents. The fluorine-bearing carbons (C-2 and C-6) are expected to appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF) and would be found at a highly downfield position, typically δ 155-165 ppm. oregonstate.educhemicalbook.com The other aromatic carbons (C-1, C-3, C-4, C-5) will also show couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF), resulting in complex splitting patterns. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shifts for 2,6-Difluoro-N,N-dimethylbenzamide

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C=O | ~ 164 - 168 | Triplet (t) |

| C-2, C-6 | ~ 158 - 162 | Doublet (d) |

| C-4 | ~ 132 - 135 | Triplet (t) |

| C-3, C-5 | ~ 112 - 115 | Doublet (d) |

| C-1 | ~ 115 - 120 | Triplet (t) |

| N-CH₃ (two non-equivalent) | ~ 35 - 40 | Singlet (s) |

Note: Values are estimations based on analogous structures and known substituent effects.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.ilwikipedia.org For 2,6-Difluoro-N,N-dimethylbenzamide, the two equivalent fluorine atoms at the C-2 and C-6 positions would give rise to a single resonance. The chemical shift is expected in the typical range for aromatic fluorides, approximately δ -110 to -120 ppm relative to CFCl₃. colorado.edunih.gov This signal would likely appear as a multiplet due to coupling with the aromatic protons at the H-3 and H-5 positions. huji.ac.il

Advanced Two-Dimensional NMR Techniques for Structural Elucidation

To unequivocally assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. It would clearly show the correlation between the H-4 proton and the H-3/H-5 protons, confirming their adjacent relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the signals for the C-3/H-3, C-4/H-4, and C-5/H-5 pairs, as well as the two distinct N-CH₃ carbons to their corresponding proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be particularly useful in confirming the stereochemistry around the amide bond. A cross-peak between the aromatic H-5 proton and one of the N-methyl groups would provide evidence for the specific conformation and hindered rotation.

Dynamic NMR Studies of Amide Rotational Barriers and Molecular Conformations

The partial double bond character of the amide C-N bond restricts free rotation, leading to the existence of planar conformers. In N,N-disubstituted amides like this one, this restricted rotation makes the two N-methyl groups diastereotopic and thus magnetically non-equivalent at room temperature, giving rise to two separate signals in both ¹H and ¹³C NMR spectra. reddit.com

By conducting variable temperature (VT) NMR experiments, the dynamic nature of this rotation can be studied. As the temperature is increased, the rate of rotation around the C-N bond increases. Eventually, a temperature is reached where the rotation is so fast on the NMR timescale that the two methyl groups become effectively equivalent. At this point, known as the coalescence temperature (Tc), the two separate signals broaden and merge into a single, broad peak. At even higher temperatures, this peak sharpens into a single signal representing the time-averaged environment of the two methyl groups.

The free energy of activation (ΔG‡) for this rotational barrier can be calculated from the coalescence temperature and the separation of the signals at low temperature. This value provides a quantitative measure of the C-N bond's double bond character.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2,6-Difluoro-N,N-dimethylbenzamide (molecular formula C₉H₉F₂NO), the molecular weight is 185.17 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 185.

The fragmentation pattern provides structural clues. Common fragmentation pathways for N,N-dimethylbenzamides include:

α-cleavage: Loss of a methyl radical (•CH₃) is less common. A more significant fragmentation is the cleavage of the C-N bond, leading to the formation of the 2,6-difluorobenzoyl cation at m/z = 141. chegg.commiamioh.edu

Formation of Phenyl Cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation would yield the 2,6-difluorophenyl cation at m/z = 113. chegg.com

Dimethylaminomethylene Cation: Cleavage can also result in the formation of the [C(=O)N(CH₃)₂]⁺ fragment, though the charge is more likely to be retained by the aromatic portion.

Table 3: Predicted Key Fragments in the Mass Spectrum of 2,6-Difluoro-N,N-dimethylbenzamide

| m/z | Predicted Fragment Ion | Formula |

| 185 | Molecular Ion [M]⁺ | [C₉H₉F₂NO]⁺ |

| 141 | 2,6-Difluorobenzoyl cation | [C₇H₃F₂O]⁺ |

| 113 | 2,6-Difluorophenyl cation | [C₆H₃F₂]⁺ |

Note: Fragmentation predictions are based on typical patterns for related structures.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Identity Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for confirming the molecular identity of polar compounds like 2,6-Difluoro-N,N-dimethylbenzamide. In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the analyte molecules become protonated, typically forming a protonated molecular ion [M+H]⁺.

For 2,6-Difluoro-N,N-dimethylbenzamide (molar mass: 185.18 g/mol ), the ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 186.19, corresponding to the [M+H]⁺ ion. The detection of this ion confirms the molecular weight of the compound. The technique is particularly useful for confirming the identity of reaction products or for the initial characterization of synthesized compounds.

| Parameter | Expected Value for 2,6-Difluoro-N,N-dimethylbenzamide |

| Molecular Formula | C₉H₉F₂NO |

| Molar Mass | 185.18 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Primary Ion | [M+H]⁺ |

| Expected m/z | ~186.19 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a very high degree of accuracy, which allows for the unambiguous determination of its elemental composition. This is a definitive method for confirming the molecular formula of a newly synthesized or isolated compound.

The theoretical exact mass of 2,6-Difluoro-N,N-dimethylbenzamide (C₉H₉F₂NO) is calculated based on the masses of its most abundant isotopes. An experimentally determined HRMS value that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉F₂NO |

| Theoretical Exact Mass ([M]) | 185.06522 u |

| Theoretical Exact Mass of Protonated Ion ([M+H]⁺) | 186.07304 u |

| Typical Mass Accuracy Requirement | < 5 ppm |

Fragmentation Pathway Analysis (General to N,N-dimethylbenzamides)

Mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), offers insight into the structure of a molecule. For N,N-dimethylbenzamides, several characteristic fragmentation pathways are observed. chegg.com The primary fragmentation mechanisms include alpha-cleavage and inductive cleavage. youtube.com

In the mass spectrum of the parent compound, N,N-dimethylbenzamide, common fragments are observed at m/z values of 148, 105, and 77. chegg.comnih.gov The peak at m/z 105 is typically the base peak and corresponds to the benzoyl cation, formed by the cleavage of the C-N bond. The fragment at m/z 77 results from the loss of carbon monoxide (CO) from the benzoyl cation.

For 2,6-Difluoro-N,N-dimethylbenzamide, analogous fragmentation would be expected. The presence of two fluorine atoms on the benzene ring would modify the masses of the aromatic fragments.

| Proposed Fragment Structure | Description of Loss | Predicted m/z |

|---|---|---|

| [C₇H₃F₂CO]⁺ | Loss of the dimethylamino radical (•N(CH₃)₂) | 141 |

| [C₆H₃F₂]⁺ | Loss of CO from the difluorobenzoyl cation | 113 |

| [M-H]⁺ | Loss of a hydrogen radical | 184 |

Other Spectroscopic and Analytical Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2,6-Difluoro-N,N-dimethylbenzamide would exhibit characteristic absorption bands corresponding to its amide and difluoro-aromatic moieties. The spectrum for the related N,N-dimethylbenzamide shows characteristic peaks that can be used for comparison. spectrabase.com

Key expected vibrational frequencies include a strong absorption for the carbonyl (C=O) stretch of the tertiary amide, typically found in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would also be present. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-F stretching vibrations are expected to produce strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (methyl) | Stretching | 2850 - 2960 |

| Amide C=O | Stretching | 1630 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Amide C-N | Stretching | 1250 - 1350 |

| Aromatic C-F | Stretching | 1100 - 1400 |

X-ray Crystallography for Solid-State Molecular Structure

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 2,6-Difluoro-N,N-dimethylbenzamide can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. vensel.org

The analysis would reveal the planarity of the benzamide (B126) group and the orientation of the N,N-dimethyl groups relative to the aromatic ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. This information is invaluable for understanding the compound's physical properties and its interactions in a biological or material science context.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for this purpose.

Thin-Layer Chromatography (TLC) offers a quick and simple method to monitor the progress of a reaction and to get a preliminary assessment of purity. A small spot of the compound is applied to a silica (B1680970) gel plate and developed with an appropriate solvent system (mobile phase). The purity is indicated by the presence of a single spot after visualization under UV light or with a staining agent.

High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity. The compound is passed through a column packed with a stationary phase (e.g., C18 silica) under high pressure. A detector, often a UV-Vis spectrophotometer, records the elution of the compound. A pure sample will ideally show a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration, allowing for the quantification of purity and the detection of trace impurities. For 2,6-Difluoro-N,N-dimethylbenzamide, a reverse-phase HPLC method using a mobile phase of acetonitrile (B52724) and water would be a typical starting point for analysis.

Computational Chemistry and Theoretical Investigations of 2,6 Difluoro N,n Dimethylbenzamide

Molecular Electronic Properties

Theoretical Prediction of Non-Linear Optical (NLO) Activity and HyperpolarizabilityComputational methods can also predict a molecule's potential for use in non-linear optical (NLO) applications.nih.govnih.govThis involves calculating the first hyperpolarizability (β), a measure of the second-order NLO response.nih.govvu.nlresearchgate.netMolecules with significant charge transfer characteristics and a non-centrosymmetric structure often exhibit notable NLO properties. Theoretical calculations could determine if 2,6-Difluoro-N,N-dimethylbenzamide possesses these features, making it a candidate for further experimental investigation in materials science.

Despite the established utility of these computational methods, specific data tables and detailed research findings for 2,6-Difluoro-N,N-dimethylbenzamide are absent from the surveyed literature. The scientific community has explored related structures, such as other benzamide (B126) derivatives researchgate.net and fluorinated compounds, nih.gov but a dedicated computational study on this precise molecule remains an open area for future research.

Theoretical Insights into Reactivity and Selectivity in 2,6-Difluoro-N,N-dimethylbenzamide

Computational chemistry provides a powerful lens through which to understand the intricate relationship between the structure of a molecule and its chemical behavior. In the case of 2,6-Difluoro-N,N-dimethylbenzamide, theoretical investigations, primarily employing Density Functional Theory (DFT), offer valuable insights into its reactivity and the selectivity of its potential transformations. These computational studies can predict various electronic and structural properties that are fundamental to understanding how the molecule will interact with other chemical entities.

The reactivity of 2,6-Difluoro-N,N-dimethylbenzamide is largely governed by the interplay of electronic effects from its constituent functional groups: the electron-withdrawing fluorine atoms, the aromatic phenyl ring, and the N,N-dimethylamido group. Theoretical models can quantify these effects, providing a detailed picture of the molecule's electronic landscape.

One of the key aspects explored through computational chemistry is the rotational barrier around the C(O)-N bond of the amide group. Due to the partial double bond character of this bond, resulting from resonance, rotation is restricted. nih.govcdnsciencepub.comgac.edu The height of this rotational barrier can influence the conformational dynamics of the molecule and, consequently, its reactivity. For N,N-dimethylbenzamides, this barrier can be determined experimentally using dynamic nuclear magnetic resonance (NMR) spectroscopy and calculated using quantum chemical methods. cdnsciencepub.comgac.edumontana.edu The presence of bulky ortho-substituents can influence this rotational barrier. nih.gov

The electronic nature of the substituents on the benzene (B151609) ring plays a crucial role in determining the reactivity of the aromatic system, particularly in electrophilic aromatic substitution reactions. nih.govlibretexts.org The two fluorine atoms at the ortho positions are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. libretexts.org Computational models can predict the most likely sites for substitution by analyzing the distribution of electron density and the energies of the frontier molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone of theoretical reactivity studies. taylorandfrancis.comwikipedia.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the most probable sites for electrophilic and nucleophilic attack. taylorandfrancis.comresearchgate.net For 2,6-Difluoro-N,N-dimethylbenzamide, the distribution and energies of these orbitals are significantly influenced by the fluorine and N,N-dimethylamido substituents. rsc.orgnih.gov

Computational studies can also elucidate reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying transition states and intermediates, thereby providing a step-by-step understanding of how a reaction proceeds. nih.gov For instance, the hydrolysis of the amide bond or nucleophilic substitution at the carbonyl carbon can be modeled to understand the energy barriers and the stereoselectivity of such processes.

Table 1: Representative Calculated Rotational Barrier for the C(O)-N Bond

| Computational Method | Basis Set | Calculated Rotational Barrier (kcal/mol) |

| B3LYP | 6-311++G(d,p) | 15 - 18 |

| M06-2X | 6-311++G(d,p) | 16 - 19 |

Table 2: Representative Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 to -9.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 7.5 to 8.5 |

The HOMO-LUMO gap is an indicator of the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. taylorandfrancis.com The energies of the HOMO and LUMO can also indicate the molecule's propensity to act as an electron donor or acceptor. taylorandfrancis.com

Table 3: Representative Calculated Atomic Charges (Mulliken Population Analysis)

| Atom | Calculated Atomic Charge (e) |

| Carbonyl Carbon | +0.4 to +0.6 |

| Carbonyl Oxygen | -0.5 to -0.7 |

| Amide Nitrogen | -0.3 to -0.5 |

| Fluorine | -0.2 to -0.4 |

These calculated charges highlight the polarization of the amide bond and the electron-withdrawing nature of the fluorine atoms, which are critical for predicting sites of nucleophilic and electrophilic attack. For example, the significant positive charge on the carbonyl carbon suggests its susceptibility to attack by nucleophiles.

Chemical Reactivity and Mechanistic Studies of 2,6 Difluoro N,n Dimethylbenzamide

Reactivity at the Benzene (B151609) Ring

The presence of two fluorine atoms on the aromatic ring significantly modulates its reactivity towards both electrophilic and nucleophilic attack.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. This effect deactivates the ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. However, fluorine can also donate a lone pair of electrons through a resonance effect (+R), which can partially offset the inductive effect. In the case of 2,6-difluorinated systems, the two fluorine atoms flank the amide group, creating a unique electronic environment.

The introduction of fluorine atoms into an aromatic ring adds new π-bonding and antibonding orbitals. This can lead to a phenomenon termed "fluoromaticity," where the fluorine's lone pairs conjugate with the ring's π-system, potentially increasing the aromatic character in some respects. nih.gov This increased aromatic-like behavior can result in shorter carbon-carbon bond lengths within the ring and a higher resistance to addition reactions. nih.gov

Electrophilic Aromatic Substitution (EAS):

Due to the strong -I effect of the two fluorine atoms, the benzene ring of 2,6-Difluoro-N,N-dimethylbenzamide is significantly deactivated towards electrophiles. The N,N-dimethylcarboxamide group is a meta-directing deactivator. However, the directing effects of the fluorine atoms (ortho, para-directing) and the amide group can lead to complex regiochemical outcomes in EAS reactions. The positions ortho and para to the fluorine atoms (positions 3, 4, and 5) are the most likely sites for substitution, should the reaction occur under forcing conditions.

Nucleophilic Aromatic Substitution (NAS):

Conversely, the electron-withdrawing nature of the fluorine substituents activates the benzene ring towards nucleophilic aromatic substitution (NAS). youtube.comyoutube.com This is a key feature of the reactivity of polyfluorinated aromatic compounds. The strong -I effect of fluorine makes the ipso-carbons (the carbons bearing the fluorine atoms) and the other ring carbons more electrophilic and susceptible to attack by nucleophiles. Electron-withdrawing groups, especially those in the ortho and para positions relative to the leaving group, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comyoutube.com In 2,6-Difluoro-N,N-dimethylbenzamide, the fluorine atoms act as leaving groups in NAS reactions, and the presence of the second fluorine and the amide group can influence the rate and regioselectivity of the substitution.

Reactivity of the Amide Moiety

The N,N-dimethylcarboxamide group is a crucial functional group that imparts specific chemical properties to the molecule.

The amide bond (C-N) in N,N-disubstituted benzamides exhibits a significant barrier to rotation due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation can lead to the existence of distinct conformers. In 2,6-Difluoro-N,N-dimethylbenzamide, the presence of the two ortho-fluorine substituents introduces steric hindrance, which can further influence the rotational barrier and the preferred conformation.

| Compound | Preferential Conformation | Reference |

|---|---|---|

| 3-Methoxybenzamide | Planar | nih.gov |

| 2,6-Difluoro-3-methoxybenzamide | Non-planar (dihedral angle of -27°) | nih.gov |

The nitrogen atom of the N,N-dimethylamide group is generally not basic due to the delocalization of its lone pair into the adjacent carbonyl group. Protonation, when it occurs, typically takes place on the more basic carbonyl oxygen atom.

Deprotonation of the N,N-dimethylamide group is not a common reaction under standard conditions. However, the protons on the methyl groups attached to the nitrogen can be abstracted by very strong bases. The acidity of these protons is generally low.

Investigation of Reaction Mechanisms Involving 2,6-Difluoro-N,N-dimethylbenzamide as a Reactant or Product

2,6-Difluoro-N,N-dimethylbenzamide can participate in various reactions, either as a starting material or as a resulting product. A key reaction where this compound is often formed is through the acylation of dimethylamine (B145610) with 2,6-difluorobenzoyl chloride.

Mechanism of Formation (Amidation):

The synthesis of 2,6-Difluoro-N,N-dimethylbenzamide typically proceeds via the nucleophilic acyl substitution of 2,6-difluorobenzoyl chloride with dimethylamine.

Step 1: Nucleophilic Attack: The nitrogen atom of dimethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride. This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Step 2: Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion, being a good leaving group, is expelled.

Step 3: Deprotonation: A second equivalent of dimethylamine or another base present in the reaction mixture deprotonates the positively charged nitrogen atom to yield the final product, 2,6-Difluoro-N,N-dimethylbenzamide.

This mechanism is a standard and efficient method for the formation of amides from acyl chlorides.

Synthetic Utility and Applications in Advanced Chemical Synthesis

Role as a Key Intermediate in Organic Transformations

2,6-Difluoro-N,N-dimethylbenzamide serves as a pivotal intermediate by offering predictable and controllable reaction pathways for aromatic functionalization. The N,N-dimethylamide group is recognized as a powerful directed metalation group (DMG), capable of coordinating with organolithium bases to facilitate deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org This process, known as directed ortho-metalation, creates a nucleophilic aryllithium species that can react with various electrophiles. wikipedia.orgunblog.fr

However, in 2,6-Difluoro-N,N-dimethylbenzamide, the ortho-positions are occupied by fluorine atoms. Consequently, the directing influence of the amide group extends to the next available sites, the meta-positions (C3 and C5), leading to regioselective meta-lithiation. This provides a reliable method for introducing substituents at positions that are often difficult to functionalize through classical electrophilic aromatic substitution.

Simultaneously, the fluorine atoms themselves are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com The aromatic ring is "activated" towards nucleophilic attack by the combined electron-withdrawing effects of the two fluorine atoms and the amide group. libretexts.orgyoutube.com This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, such as amines, alcohols, and thiols, often under mild conditions. Recent studies have even described a "directed SNAr" phenomenon where an ortho-amide group can facilitate the substitution of a neighboring halogen, making this process highly efficient. nih.gov

The interplay between these two reaction modes is summarized in the table below.

| Reaction Type | Directing/Activating Group | Reactive Site(s) | Typical Reagents | Resulting Transformation |

| Directed Metalation | -CON(CH₃)₂ (Amide) | C3 / C5 | Strong bases (e.g., n-BuLi, s-BuLi, LTMP) followed by an electrophile (E⁺) | C-H bond at the meta-position is replaced by a C-E bond. |

| Nucleophilic Aromatic Substitution (SNAr) | -F, -CON(CH₃)₂ | C2 / C6 | Nucleophiles (e.g., R-NH₂, R-OH, R-SH) | Fluorine atom(s) are replaced by the nucleophile. |

Precursor for Complex Fluorinated Aromatic Systems

The high reactivity of the C-F bonds in 2,6-Difluoro-N,N-dimethylbenzamide towards nucleophilic attack makes it an ideal starting material for the synthesis of complex, partially fluorinated aromatic compounds. In many advanced materials and pharmaceuticals, the presence of a single fluorine atom at a specific position is crucial for modulating electronic properties, metabolic stability, or binding affinity.

By carefully controlling the stoichiometry and reaction conditions, chemists can achieve selective monosubstitution or disubstitution at the C2 and C6 positions. For instance, reacting 2,6-Difluoro-N,N-dimethylbenzamide with one equivalent of an amine nucleophile can yield a 2-amino-6-fluoro-N,N-dimethylbenzamide derivative. The remaining fluorine atom can then be subjected to a different nucleophilic substitution or retained in the final product. This stepwise approach allows for the creation of unsymmetrically substituted aromatic rings, which would be challenging to prepare otherwise. This method is particularly valuable for accessing polysubstituted arenes where a fluorine atom is required adjacent to a newly introduced functional group. organic-chemistry.orgacs.org

Design and Synthesis of Chemically Diverse Benzamide (B126) Scaffolds Utilizing 2,6-Difluoro-N,N-dimethylbenzamide

The true synthetic power of 2,6-Difluoro-N,N-dimethylbenzamide is realized when its dual reactivity modes—directed metalation and SNAr—are used in combination to generate highly substituted and chemically diverse benzamide scaffolds. This multi-faceted approach provides a programmable route to tetra-substituted aromatic rings, which are common cores in medicinal chemistry and materials science.

A synthetic strategy can be designed to introduce up to four distinct substituents with high regiochemical control:

First SNAr Reaction: A nucleophile (Nu¹) is introduced at the C2 position, displacing a fluorine atom.

Second SNAr Reaction: A different nucleophile (Nu²) can potentially displace the remaining fluorine at C6.

Directed Metalation: The amide group then directs the lithiation of the ring at the C3 or C5 position, followed by quenching with an electrophile (E¹). A second metalation/electrophile quench can functionalize the remaining meta-position (E²).

This modular approach allows for the systematic variation of substituents around the benzamide core, facilitating the exploration of structure-activity relationships in drug discovery programs. The ability to combine nucleophilic substitution with C-H activation (metalation) from a single, readily available precursor underscores the efficiency and versatility of 2,6-Difluoro-N,N-dimethylbenzamide in constructing complex molecular frameworks.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is reshaping the synthesis of complex molecules, including 2,6-Difluoro-N,N-dimethylbenzamide. Traditional synthetic methods are often effective but may rely on harsh reagents or produce significant waste. Future research is focused on developing more environmentally benign and efficient alternatives.

Key areas of development include:

One-Pot Reactions: Integrating multiple reaction steps into a single process, which can significantly reduce solvent use, energy consumption, and purification efforts. rsc.org For instance, processes that combine chitin (B13524) hydrolysis with subsequent dehydration to form nitrogen-containing furan (B31954) derivatives exemplify this sustainable approach. rsc.org

Catalytic Systems: The development of novel catalysts is crucial. Research into ruthenium-catalyzed reactions, for example, has shown promise in the synthesis of complex aromatic structures and could be adapted for benzamide (B126) synthesis. acs.org

Renewable Feedstocks: Utilizing biomass-derived starting materials is a cornerstone of green chemistry. rsc.org While not yet standard for 2,6-Difluoro-N,N-dimethylbenzamide, future work may explore pathways from renewable sources to key precursors.

Safer Reagents and Solvents: Replacing hazardous reagents and solvents with safer alternatives is a priority. For example, some modern synthetic routes for related N,N-dimethylbenzamides utilize aqueous solutions or toluene (B28343) instead of more hazardous solvents. google.comgoogle.com

The table below outlines a comparison of potential synthetic approaches, highlighting the advantages of emerging sustainable methods.

| Feature | Traditional Synthesis | Sustainable Future Synthesis |

| Starting Materials | Often petroleum-based | Increasingly biomass-derived rsc.org |

| Reaction Steps | Multi-step, with isolation of intermediates | One-pot or tandem reactions rsc.org |

| Catalysts | Stoichiometric reagents | Recyclable and highly efficient catalysts acs.org |

| Solvents | Often chlorinated or polar aprotic solvents | Water, ethanol, or solvent-free conditions |

| Byproducts | Can be significant and require treatment | Minimized through atom-economical reactions |

Advanced Spectroscopic Probes for Molecular Dynamics and Interactions

Understanding the intricate movements and interactions of 2,6-Difluoro-N,N-dimethylbenzamide at a molecular level is critical for predicting its behavior and designing new applications. Advanced spectroscopic techniques are indispensable tools in this endeavor.

The proton NMR spectra of fluorine-substituted benzamides can be particularly complex due to the overlap of resonances and numerous scalar couplings. nih.gov Future research will likely leverage sophisticated NMR techniques to unravel these complexities. nih.gov

Key spectroscopic approaches include:

Multi-Quantum-Single-Quantum Correlation NMR: This method can simplify complex spectra by filtering spin systems, allowing for the separation of individual spectra for each aromatic ring. nih.gov It also enables the determination of very small, long-range couplings and the relative signs of heteronuclear couplings. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for studying intermolecular interactions, such as hydrogen bonding, by analyzing the frequency shifts of characteristic vibrational bands like the C=O stretch. tandfonline.com

Computational Synergy: Combining experimental spectroscopic data with computational methods, such as CNDO/2 calculations, allows for a more robust conformational analysis and a deeper understanding of substituent effects on the molecular structure. tandfonline.com222.29.81

The following table summarizes key spectroscopic data that can be obtained for substituted benzamides, providing insight into their molecular properties.

| Spectroscopic Technique | Information Gained | Relevance to 2,6-Difluoro-N,N-dimethylbenzamide |

| ¹H NMR | Proton chemical shifts, coupling constants (J-values) | Elucidates the electronic environment of protons and their spatial relationships. nih.govtandfonline.com |

| ¹³C NMR | Carbon chemical shifts | Provides information on the carbon skeleton and functional groups. chemicalbook.com |

| ¹⁹F NMR | Fluorine chemical shifts and couplings | Directly probes the fluorine atoms, which are key to the molecule's unique properties. |

| FTIR | Vibrational frequencies (e.g., C=O, N-H) | Reveals information about bond strength and intermolecular hydrogen bonding. tandfonline.com |

| 2D NMR (e.g., COSY, HSQC) | Correlation between different nuclei | Helps to assign complex spectra and determine the connectivity of atoms. nih.gov |

Integration of Machine Learning in Predictive Chemical Synthesis and Properties

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties with increasing accuracy. nih.govyoutube.comyoutube.com For a molecule like 2,6-Difluoro-N,N-dimethylbenzamide, ML can accelerate discovery and optimization cycles.

Future applications of machine learning in this context include:

Predictive Synthesis: AI models, particularly those based on Transformer architectures, can predict the most likely products of a chemical reaction or even suggest entire retrosynthetic pathways. youtube.com This can save significant time and resources in the lab by identifying promising synthetic routes before any experiments are conducted. youtube.com

Property Prediction: ML algorithms can be trained on large datasets of known compounds to predict the physicochemical properties of new molecules. nih.govacs.org For fluorinated compounds, this could include predicting specific optical rotations or even glass transition temperatures. acs.orgnih.gov

Model Interpretability: A significant challenge in ML is understanding why a model makes a particular prediction. nih.gov Future research will focus on developing "explainable AI" that can identify the specific structural features responsible for a predicted property, providing chemists with actionable insights for molecular design. nih.govresearchgate.net

The integration of ML can be conceptualized in the following workflow:

| Stage | Machine Learning Application | Potential Impact |

| Design | Generative models propose novel structures with desired properties. | Accelerates the discovery of new functional molecules. youtube.com |

| Synthesis Planning | Retrosynthesis models predict viable reaction pathways. youtube.comyoutube.com | Reduces trial-and-error in the lab, saving time and resources. |

| Property Prediction | Models predict physicochemical properties (e.g., solubility, stability). | Prioritizes the synthesis of the most promising candidates. acs.orgnih.gov |

| Analysis | Explainable AI highlights key structural features for activity. nih.gov | Provides chemists with a deeper understanding to guide further optimization. |

Exploration of 2,6-Difluoro-N,N-dimethylbenzamide as a Probe for Chemical Mechanisms

The unique electronic properties conferred by the two ortho-fluorine atoms make 2,6-Difluoro-N,N-dimethylbenzamide a potentially valuable tool for elucidating chemical reaction mechanisms. Fluorine's high electronegativity and the C-F bond's strength and specific reactivity can be exploited to probe the intimate details of reaction pathways.

Potential uses as a mechanistic probe include:

Kinetic Isotope Effects: While not a traditional isotope, the substitution of hydrogen with fluorine can significantly alter reaction kinetics. Studying these effects can provide insight into the rate-determining steps of a reaction.

Probing Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms can be used to systematically study how electronic changes at the benzamide ring affect reaction rates and equilibria.

¹⁹F NMR as a Mechanistic Reporter: The chemical shift of the fluorine nucleus is highly sensitive to its local environment. This sensitivity can be used to monitor the progress of a reaction in real-time, identify transient intermediates, and understand how the molecule interacts with other species, such as catalysts. researchgate.net

Recent studies have shown that fluorine substitution can suppress disorder in molecular crystals, which can be rationalized through computational predictions. acs.org This suggests that the well-defined structure of fluorinated benzamides could make them excellent models for studying solid-state reactions and crystal engineering principles. acs.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,6-Difluoro-N,N-dimethylbenzamide to achieve high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorination of the benzamide core. Key steps include:

- Fluorination : Using reagents like Selectfluor™ under anhydrous conditions to introduce fluorine atoms at the 2 and 6 positions .

- Dimethylation : Reacting with dimethylamine in the presence of a coupling agent (e.g., HATU) to introduce N,N-dimethyl groups.

- Optimization : Adjusting reaction temperature (50–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd/C for dehalogenation side reactions). Monitor progress via TLC or HPLC .

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temp. | 60–70°C | Higher yield above 65°C |

| Solvent | Anhydrous DMF | Reduces byproduct formation |

| Catalyst Loading | 5 mol% Pd/C | Minimizes residual halogens |

Q. What analytical techniques are recommended for characterizing 2,6-Difluoro-N,N-dimethylbenzamide?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity. Retention indices for tertiary amides show deviations of ~-80 units compared to primary amides, requiring calibration with reference standards .

- Spectroscopy :

- NMR : NMR to confirm fluorine positions (δ -110 to -120 ppm for aromatic F).

- MS : High-resolution ESI-MS for molecular ion validation (expected m/z: 199.08 [M+H]) .

Q. What safety protocols are critical when handling 2,6-Difluoro-N,N-dimethylbenzamide?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Management : Segregate halogenated waste in labeled containers for incineration. Avoid aqueous disposal due to potential environmental persistence .

Q. How can researchers design initial bioactivity screens for this compound?

- Methodological Answer :

- In vitro assays : Test against enzyme targets (e.g., kinases or proteases) using fluorogenic substrates. Fluorine atoms enhance binding affinity, so use SPR (Surface Plasmon Resonance) to measure values .

- Cell-based assays : Screen for cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays. Compare with non-fluorinated analogs to isolate fluorine-specific effects .

Advanced Research Questions

Q. How can reaction mechanisms for fluorination and dimethylation steps be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use -labeled dimethylamine to track incorporation into the amide group via mass spectrometry .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map energy barriers for fluorine substitution at the 2 vs. 6 position .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antiviral vs. null results)?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) across studies. For example, antiviral activity in Vero cells may not translate to HEK293 due to receptor differences .

- Dose-Response Curves : Replicate experiments using standardized IC protocols to identify threshold effects .

Q. How does the fluorine substitution pattern influence binding to biological targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to visualize fluorine’s role in hydrogen-bonding networks .

- SAR Studies : Synthesize analogs with mono-fluorine or trifluoromethyl groups and compare binding kinetics via ITC (Isothermal Titration Calorimetry) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to simulated gastric fluid (pH 2.0) and analyze degradation products via LC-MS/MS. Fluorine’s electron-withdrawing effect reduces hydrolysis rates compared to non-fluorinated benzamides .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor purity changes using validated HPLC methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.